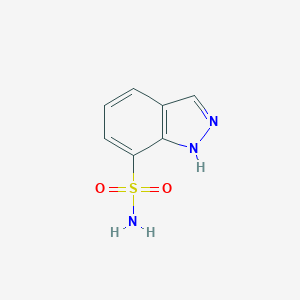

1H-Indazole-7-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1H-indazole-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2S/c8-13(11,12)6-3-1-2-5-4-9-10-7(5)6/h1-4H,(H,9,10)(H2,8,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KONDWGCECBLJDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)N)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70598560 | |

| Record name | 1H-Indazole-7-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160975-45-1 | |

| Record name | 1H-Indazole-7-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1H-Indazole-7-sulfonamide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Indazole-7-sulfonamide is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a well-established pharmacophore present in numerous biologically active molecules, exhibiting a wide range of therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. The addition of a sulfonamide group at the 7-position of the indazole ring can further modulate its physicochemical properties and biological target interactions, making it a valuable building block for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties and structural features of this compound, along with a representative synthetic approach and a generalized experimental workflow.

Chemical Properties and Structure

| Property | Value | Source |

| Molecular Formula | C₇H₇N₃O₂S | [Guidechem] |

| Molecular Weight | 197.21 g/mol | [Guidechem] |

| CAS Number | 160975-45-1 | [Guidechem] |

| IUPAC Name | This compound | N/A |

| Canonical SMILES | C1=CC2=C(C(=C1)S(=O)(=O)N)NN=C2 | [Guidechem] |

| InChI | InChI=1S/C7H7N3O2S/c8-13(11,12)6-3-1-2-5-4-9-10-7(5)6/h1-4H,(H,9,10)(H2,8,11,12) | [Guidechem] |

| InChIKey | KONDWGCECBLJDG-UHFFFAOYSA-N | [Guidechem] |

| Topological Polar Surface Area | 97.2 Ų | [Guidechem] |

| Hydrogen Bond Donor Count | 2 | [Guidechem] |

| Hydrogen Bond Acceptor Count | 4 | [Guidechem] |

| XLogP3-AA (Computed) | 1.0 | [Guidechem] |

Note: Experimental values for properties such as melting point, boiling point, solubility, and pKa are not consistently reported in publicly available literature. The XLogP3-AA value is a computed prediction of the logarithm of the octanol-water partition coefficient.

Experimental Protocols

Representative Synthesis of an Indazole Sulfonamide Derivative

This procedure outlines the synthesis of an N-aryl-1H-indazole-sulfonamide, which can be conceptually adapted for this compound by using an appropriate starting material and sulfonating agent.

Materials:

-

7-Amino-1H-indazole (or a suitable precursor)

-

Benzenesulfonyl chloride (or the desired sulfonyl chloride)

-

Pyridine (or another suitable base)

-

Dichloromethane (DCM) or other appropriate solvent

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-amino-1H-indazole (1 equivalent) in anhydrous pyridine or DCM.

-

Addition of Sulfonyl Chloride: Cool the solution to 0 °C using an ice bath. To this cooled solution, add the desired sulfonyl chloride (e.g., benzenesulfonyl chloride, 1.1 equivalents) dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 4-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, dilute the mixture with DCM.

-

Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure indazole sulfonamide derivative.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Mandatory Visualizations

The following diagrams illustrate key conceptual workflows relevant to the synthesis and characterization of this compound.

Caption: General workflow for the synthesis and characterization of this compound.

Caption: Logical relationship between the core structure and properties of this compound.

1H-Indazole-7-sulfonamide: A Technical Guide for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1H-Indazole-7-sulfonamide, a heterocyclic compound of interest in medicinal chemistry. This document details its fundamental properties, synthesis methodologies, and potential biological activities, drawing upon data from related structural analogs to offer a thorough profile for research and development applications.

Core Compound Data

| Property | Value | Source |

| CAS Number | 160975-45-1 | [cite: ] |

| Molecular Formula | C₇H₇N₃O₂S | [cite: ] |

| Molecular Weight | 197.21 g/mol | [cite: ] |

Synthesis Protocols

Representative Experimental Protocol: Synthesis of N-(7-indazolyl)benzenesulfonamide Derivatives

This protocol is based on established methods for the synthesis of related compounds and serves as a foundational procedure that can be adapted for this compound.

Step 1: Preparation of 7-Amino-1H-indazole

The synthesis of the key intermediate, 7-amino-1H-indazole, can be achieved through the reduction of a corresponding nitro-indazole precursor.

-

Reaction Scheme:

Figure 1: General reduction of 7-nitro-1H-indazole.

-

Procedure:

-

Dissolve 7-nitro-1H-indazole in a suitable solvent such as ethanol or ethyl acetate.

-

Add a reducing agent, for example, palladium on carbon (Pd/C) for catalytic hydrogenation or tin(II) chloride (SnCl₂) in the presence of a strong acid.

-

If using catalytic hydrogenation, subject the mixture to a hydrogen atmosphere at a suitable pressure and temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

If using a chemical reductant, stir the reaction mixture at room temperature or with gentle heating.

-

Upon completion, filter the reaction mixture to remove the catalyst (if applicable) or perform an aqueous work-up to remove inorganic salts.

-

Purify the crude 7-amino-1H-indazole by recrystallization or column chromatography.

-

Step 2: Sulfonylation of 7-Amino-1H-indazole

The aminosulfonamide is formed by reacting the aminoindazole with a sulfonyl chloride. To obtain the parent this compound, chlorosulfonic acid followed by ammonolysis would be a plausible route, though this requires careful handling of highly reactive intermediates. A more direct laboratory synthesis would involve a protected sulfamoyl chloride. For the purpose of this guide, a general sulfonylation to produce N-aryl derivatives is described.

-

Reaction Scheme:

Figure 2: Sulfonylation of 7-amino-1H-indazole.

-

Procedure:

-

Dissolve 7-amino-1H-indazole in a suitable aprotic solvent, such as pyridine or dichloromethane, under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Add the desired sulfonyl chloride (e.g., benzenesulfonyl chloride) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir until completion, monitored by TLC.

-

Quench the reaction with water or an aqueous solution of a mild acid.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is limited, the indazole-sulfonamide scaffold is prevalent in a variety of biologically active molecules, suggesting its potential as a pharmacophore. Research on closely related analogs has identified activities such as cell cycle inhibition and kinase inhibition.

Cell Cycle Inhibition

Derivatives of N-(7-indazolyl)benzenesulfonamide have been synthesized and evaluated for their antiproliferative activities. One such derivative, 4-methoxy-N-(3-chloro-7-indazolyl)benzenesulfonamide, was identified as a potent inhibitor of murine leukemia L1210 cells with an IC₅₀ of 0.44 µM. This suggests that compounds based on the this compound core may interfere with the cell division cycle, a key target in cancer therapy.

Table of Antiproliferative Activity of a Related Compound

| Compound | Cell Line | IC₅₀ (µM) |

| 4-methoxy-N-(3-chloro-7-indazolyl)benzenesulfonamide | L1210 (murine leukemia) | 0.44 |

Kinase Inhibition

Other indazole-sulfonamide derivatives have been investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling. For instance, a synthesized 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole showed a strong affinity for Mitogen-Activated Protein Kinase 1 (MAPK1), suggesting a potential role in targeting cancer-related signaling pathways.

Hypothesized Signaling Pathway Involvement

Based on the activity of its analogs, this compound could potentially modulate signaling pathways involved in cell proliferation and survival. The diagram below illustrates a simplified representation of a generic kinase signaling pathway that could be a target for such compounds.

Figure 3: Hypothetical inhibition of a kinase signaling pathway.

Experimental Protocols for Biological Evaluation

To assess the biological activity of this compound, a series of in vitro assays can be employed.

Cell Proliferation Assay (MTT Assay)

This assay determines the cytotoxic effects of a compound on cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., L1210, HeLa, MCF-7) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Kinase Inhibition Assay (Example: MAPK1)

This biochemical assay measures the direct inhibitory effect of a compound on a specific kinase.

-

Assay Setup: In a suitable assay plate, combine the kinase (e.g., recombinant human MAPK1), a specific substrate peptide, and ATP.

-

Compound Addition: Add varying concentrations of this compound to the wells.

-

Kinase Reaction: Incubate the plate at a controlled temperature to allow the kinase to phosphorylate the substrate.

-

Detection: Stop the reaction and detect the level of substrate phosphorylation. This can be done using various methods, such as antibody-based detection (e.g., ELISA) or luminescence-based assays that measure the amount of ATP consumed.

-

Data Analysis: Determine the percentage of kinase inhibition at each compound concentration and calculate the IC₅₀ value.

Workflow for Biological Evaluation

In Vitro Mechanism of Action of 1H-Indazole-7-sulfonamide and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro mechanism of action of 1H-Indazole-7-sulfonamide and its structurally related analogs. While specific data for this compound is limited, research on close derivatives, particularly N-(7-indazolyl)benzenesulfonamides, reveals a primary mechanism involving cell cycle inhibition. Furthermore, patent literature suggests potential roles for this compound as a modulator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein and as an inhibitor of the Mucosa-associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). This document collates available quantitative data, details relevant experimental protocols, and provides visual representations of key pathways and workflows to support further research and development in this area.

Cell Cycle Inhibition by N-(7-indazolyl)benzenesulfonamide Derivatives

Research into N-(7-indazolyl)benzenesulfonamide derivatives, close structural analogs of this compound, has demonstrated their potential as potent antiproliferative agents. The primary mechanism of action identified for these compounds is the inhibition of the cell cycle, leading to a halt in cancer cell proliferation.

Quantitative Data: Antiproliferative Activity

A study by Bouissane et al. (2006) synthesized a series of N-(7-indazolyl)benzenesulfonamide derivatives and evaluated their antiproliferative activities against L1210 murine leukemia cells. The half-maximal inhibitory concentrations (IC50) for the most active compounds are summarized in the table below.

| Compound | Structure | R1 | R2 | R3 | IC50 (µM) |

| 4a | N-(7-indazolyl)benzenesulfonamide | H | H | H | >50 |

| 4b | 4-methoxy-N-(7-indazolyl)benzenesulfonamide | OCH3 | H | H | 15 |

| 4c | 4-chloro-N-(7-indazolyl)benzenesulfonamide | Cl | H | H | 8 |

| 4d | 4-nitro-N-(7-indazolyl)benzenesulfonamide | NO2 | H | H | 10 |

| 5a | N-(3-chloro-7-indazolyl)benzenesulfonamide | H | Cl | H | 2.5 |

| 5b | 4-methoxy-N-(3-chloro-7-indazolyl)benzenesulfonamide | OCH3 | Cl | H | 0.44 |

| 5c | 4-chloro-N-(3-chloro-7-indazolyl)benzenesulfonamide | Cl | Cl | H | 1.2 |

| 5d | 4-nitro-N-(3-chloro-7-indazolyl)benzenesulfonamide | NO2 | Cl | H | 1.8 |

Data extracted from Bouissane, L., et al. (2006). Synthesis and biological evaluation of N-(7-indazolyl)benzenesulfonamide derivatives as potent cell cycle inhibitors. Bioorganic & Medicinal Chemistry, 14(4), 1078-1088.

The data highlights that substitution on both the indazole and benzene rings significantly influences the antiproliferative activity, with the 3-chloro-indazole and 4-methoxy-benzenesulfonamide substitutions yielding the most potent compound (5b ).

Experimental Protocol: Antiproliferative Activity Assay

The antiproliferative activity of the N-(7-indazolyl)benzenesulfonamide derivatives was determined using a standard cell viability assay with L1210 murine leukemia cells.

Cell Line: L1210 murine leukemia cells. Assay Principle: Measurement of cell viability after a defined period of exposure to the test compounds. Methodology:

-

Cell Culture: L1210 cells were cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Compound Preparation: Test compounds were dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which were then serially diluted to the desired concentrations in the culture medium.

-

Cell Seeding: Cells were seeded into 96-well microplates at a predetermined density.

-

Treatment: The serially diluted compounds were added to the wells containing the cells. A vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent) were included.

-

Incubation: The plates were incubated for a period of 48 to 72 hours.

-

Viability Assessment: Cell viability was assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this assay, viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Data Analysis: The absorbance was read using a microplate reader, and the percentage of cell viability was calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the general workflow for assessing antiproliferative activity and the proposed mechanism of action through cell cycle inhibition.

Caption: Workflow for Antiproliferative Activity Assay.

Caption: Proposed Mechanism of Cell Cycle Inhibition.

Potential Mechanism of Action of this compound

While detailed peer-reviewed studies on the specific in vitro mechanism of action of this compound are not yet available, patent literature points towards two potential molecular targets: the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and the Mucosa-associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1).

Modulation of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)

A patent application (WO2018154519A1) discloses this compound as a potential modulator of the CFTR protein. CFTR is a chloride and bicarbonate channel, and its dysfunction is the underlying cause of cystic fibrosis. Modulators can act as potentiators (increasing channel opening) or correctors (improving protein folding and trafficking).

Potential Signaling Pathway:

Caption: Potential CFTR Modulation Pathway.

Experimental Protocol: In Vitro CFTR Function Assay (General)

A common method to assess CFTR function in vitro is the Ussing chamber assay.

Cell System: Polarized epithelial cells expressing CFTR (e.g., primary human bronchial epithelial cells or cell lines like CFBE41o-). Assay Principle: Measurement of ion transport across an epithelial monolayer. Methodology:

-

Cell Culture: Epithelial cells are cultured on permeable supports (e.g., Transwell inserts) to form a polarized monolayer.

-

Ussing Chamber Setup: The permeable support is mounted in an Ussing chamber, which separates the apical and basolateral sides of the monolayer.

-

Measurement of Short-Circuit Current (Isc): The potential difference across the monolayer is clamped to zero, and the current required to do so (the short-circuit current) is measured. The Isc is a measure of net ion transport.

-

Pharmacological Modulation:

-

Amiloride is added to the apical side to block the epithelial sodium channel (ENaC).

-

Forskolin is added to stimulate CFTR-mediated chloride secretion via an increase in intracellular cAMP.

-

The test compound (this compound) is added to assess its effect on CFTR activity (either as a potentiator of forskolin-stimulated current or as a corrector that increases the response to forskolin after a pre-incubation period).

-

A CFTR inhibitor (e.g., CFTRinh-172) is added at the end to confirm that the measured current is CFTR-dependent.

-

-

Data Analysis: The change in Isc in response to the test compound is measured and compared to controls.

Inhibition of MALT1 Protease Activity

Another patent (WO2024044344A1) suggests that pyridinylsulfonamide compounds, including a derivative of this compound, can act as inhibitors of MALT1. MALT1 is a paracaspase that plays a crucial role in NF-κB signaling in lymphocytes, making it a target for autoimmune and inflammatory diseases.

Potential Signaling Pathway:

Caption: Potential MALT1 Inhibition Pathway.

Experimental Protocol: In Vitro MALT1 Protease Assay (General)

A fluorogenic substrate cleavage assay is a common method to measure MALT1 protease activity.

Enzyme: Recombinant human MALT1. Substrate: A synthetic peptide substrate linked to a fluorophore that is quenched until the peptide is cleaved by MALT1 (e.g., Ac-LRSR-AMC). Assay Principle: Measurement of the increase in fluorescence upon cleavage of the substrate by MALT1. Methodology:

-

Reagent Preparation: Prepare assay buffer, recombinant MALT1 enzyme solution, fluorogenic substrate solution, and a solution of the test inhibitor (this compound derivative) at various concentrations.

-

Assay Reaction:

-

In a microplate, combine the assay buffer, the MALT1 enzyme, and the test inhibitor or vehicle control.

-

Incubate for a short period to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic substrate.

-

-

Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence plate reader.

-

Data Analysis: The rate of the reaction (increase in fluorescence per unit time) is calculated. The percentage of inhibition by the test compound is determined relative to the vehicle control. The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion

The available in vitro data for the this compound scaffold points to a diverse range of potential mechanisms of action. Close analogs have been confirmed as potent inhibitors of cancer cell proliferation through cell cycle disruption. While detailed studies on this compound itself are pending, preliminary patent information suggests its potential as a modulator of the CFTR ion channel and as an inhibitor of the MALT1 protease. This guide provides a foundation for researchers and drug development professionals to design and execute further in vitro studies to fully elucidate the mechanism of action of this promising compound. The experimental protocols and pathway diagrams presented herein serve as a valuable resource for these future investigations.

The Indazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide on the Discovery and History of Indazole-Based Compounds in Medicine

Introduction

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide range of biological targets, leading to the development of numerous therapeutic agents.[1][2] While rare in nature, synthetic indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and potent anticancer effects.[3][4] This technical guide provides a comprehensive overview of the discovery and history of indazole-based compounds in medicine, detailing key synthetic methodologies, mechanisms of action, and quantitative biological data for prominent examples.

The Dawn of Indazoles: Early Discoveries and Anti-inflammatory Agents

The history of indazole in medicine can be traced back to the development of non-steroidal anti-inflammatory drugs (NSAIDs). One of the earliest commercially successful indazole-containing drugs was Benzydamine , introduced in the 1960s.[5][6] It exhibits both anti-inflammatory and local anesthetic properties, primarily used for the relief of pain and inflammation of the mouth and throat.[6] Following this, Bendazac emerged as another indazole-based NSAID.[5] These early discoveries highlighted the therapeutic potential of the indazole core and spurred further investigation into its medicinal applications.

The Kinase Inhibitor Revolution: Indazoles in Oncology

The late 20th and early 21st centuries witnessed a paradigm shift in cancer treatment with the advent of targeted therapies, particularly protein kinase inhibitors. The indazole scaffold proved to be an ideal framework for the design of potent and selective kinase inhibitors, leading to the approval of several groundbreaking anticancer drugs.

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and is primarily driven by the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[7] Indazole-based compounds have been successfully developed to target VEGFRs.

Pazopanib , approved by the FDA in 2009, is a multi-targeted tyrosine kinase inhibitor that potently inhibits VEGFR-1, -2, and -3, as well as other kinases such as PDGFR and c-Kit.[8][9] Its mechanism of action involves blocking the ATP-binding site of these receptors, thereby inhibiting downstream signaling pathways crucial for angiogenesis and cell proliferation.[7][9]

Axitinib , another potent VEGFR inhibitor, was approved in 2012 for the treatment of advanced renal cell carcinoma.[1][2] It exhibits high selectivity for VEGFR-1, -2, and -3.[2][10]

Table 1: Inhibitory Activity of Pazopanib and Axitinib Against Key Kinases

| Compound | Target | IC50 (nM) | Reference(s) |

| Pazopanib | VEGFR-1 | 10 | [11] |

| VEGFR-2 | 30 | [11] | |

| VEGFR-3 | 47 | [11] | |

| PDGFRα | 84 | [8] | |

| PDGFRβ | 84 | [8] | |

| c-Kit | 74 | [11] | |

| Axitinib | VEGFR-1 | 0.1 | [2] |

| VEGFR-2 | 0.2 | [2] | |

| VEGFR-3 | 0.1-0.3 | [2] | |

| PDGFRβ | 1.6 | [2] | |

| c-Kit | 1.7 | [2] |

Anaplastic Lymphoma Kinase (ALK) and ROS1 Inhibitors

Chromosomal rearrangements involving the Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1) are key drivers in certain cancers, particularly non-small cell lung cancer (NSCLC).[6]

Entrectinib is a potent inhibitor of the tyrosine kinases TRKA, TRKB, TRKC, ROS1, and ALK.[3][12] Its ability to cross the blood-brain barrier makes it particularly effective in treating cancers that have metastasized to the brain.[13]

Table 2: Inhibitory Activity of Entrectinib Against TRK, ROS1, and ALK Kinases

| Compound | Target | IC50 (nM) | Reference(s) |

| Entrectinib | TRKA | 1 | [3][12] |

| TRKB | 3 | [3][12] | |

| TRKC | 5 | [3][12] | |

| ROS1 | 12 | [3][12] | |

| ALK | 7 | [3][12] |

A New Frontier: PARP Inhibition in Cancer Therapy

More recently, indazole-based compounds have been instrumental in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that exploit the concept of synthetic lethality in cancer cells with deficient DNA repair mechanisms, such as those with BRCA1/2 mutations.[14][15]

Niraparib , a potent and selective inhibitor of PARP-1 and PARP-2, was approved in 2017 for the treatment of recurrent ovarian, fallopian tube, and primary peritoneal cancer.[15] By inhibiting PARP, Niraparib prevents the repair of single-strand DNA breaks, which then leads to the accumulation of double-strand breaks during DNA replication.[14] In cancer cells with impaired homologous recombination repair (a common feature of BRCA-mutated tumors), these double-strand breaks cannot be efficiently repaired, leading to cell death.[14]

Table 3: Inhibitory Activity of Niraparib Against PARP Enzymes

| Compound | Target | IC50 (nM) | Reference(s) |

| Niraparib | PARP-1 | 3.8 | [5] |

| PARP-2 | 2.1 | [5] |

Signaling Pathways and Mechanisms of Action

The therapeutic efficacy of indazole-based drugs stems from their ability to modulate key signaling pathways involved in cell proliferation, survival, and DNA repair.

VEGFR Signaling Pathway

Pazopanib and Axitinib exert their anti-angiogenic effects by inhibiting the VEGFR signaling cascade. Binding of VEGF to its receptor triggers receptor dimerization and autophosphorylation, which in turn activates downstream pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, promoting endothelial cell proliferation, migration, and survival.[7]

VEGFR Signaling Pathway Inhibition by Pazopanib and Axitinib.

ALK/ROS1 Signaling Pathway

Entrectinib targets constitutively active fusion proteins resulting from ALK or ROS1 gene rearrangements. These fusion proteins activate downstream signaling pathways, including the JAK/STAT, PI3K/AKT, and MAPK pathways, leading to uncontrolled cell growth and survival.[3][16]

ALK/ROS1 Signaling Pathway Inhibition by Entrectinib.

PARP Inhibition and DNA Repair

Niraparib's mechanism relies on the inhibition of PARP enzymes, which are crucial for the repair of single-strand DNA breaks (SSBs) through the Base Excision Repair (BER) pathway. In cells with defective Homologous Recombination (HR) repair, the accumulation of SSBs leads to double-strand breaks (DSBs) during replication, which cannot be repaired, ultimately causing cell death.[14][17]

Mechanism of PARP Inhibition by Niraparib.

Key Experimental Protocols

The development of indazole-based drugs relies on a variety of synthetic and biological assays. Below are generalized protocols for key experimental procedures.

Synthesis of the Indazole Core: Jacobsen-Emmons Reaction

A common method for the synthesis of the 1H-indazole core involves the Jacobsen-Emmons reaction.

General workflow for Jacobsen-Emmons indazole synthesis.

Protocol:

-

Diazotization: o-Toluidine is dissolved in a suitable acidic medium (e.g., hydrochloric acid) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

-

Reduction: The diazonium salt solution is then treated with a reducing agent, such as tin(II) chloride, to form a hydrazine intermediate.

-

Cyclization: The reaction mixture is heated, leading to intramolecular cyclization to form the 1H-indazole ring.

-

Purification: The product is isolated and purified by standard techniques such as extraction, crystallization, or column chromatography.

Suzuki-Miyaura Cross-Coupling for Indazole Functionalization

The Suzuki-Miyaura cross-coupling reaction is a versatile method for introducing aryl or heteroaryl substituents onto the indazole core, a key step in the synthesis of many indazole-based drugs like Axitinib.[18][19]

Protocol:

-

Reaction Setup: A reaction vessel is charged with a bromo-indazole derivative, a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2), and a base (e.g., K2CO3 or Cs2CO3).[20][21]

-

Solvent and Degassing: A suitable solvent system (e.g., dioxane/water or DME/water) is added, and the mixture is degassed by bubbling with an inert gas (e.g., argon or nitrogen) to remove oxygen, which can deactivate the palladium catalyst.[20][22]

-

Reaction: The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred for several hours until the reaction is complete, as monitored by techniques like TLC or LC-MS.[22]

-

Work-up and Purification: The reaction mixture is cooled, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the desired functionalized indazole.[23]

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12][24]

Protocol:

-

Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the indazole-based compound and incubated for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 2-4 hours.[16]

-

Formazan Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.[24] The results are used to calculate the IC50 value of the compound.

Western Blotting for Protein Expression Analysis

Western blotting is used to detect specific proteins in a sample and to assess the effect of a compound on protein expression or phosphorylation status.[25][26]

Protocol:

-

Protein Extraction: Cells are treated with the indazole compound, and then lysed to extract the total protein.

-

Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: A chemiluminescent substrate is added to the membrane, and the resulting signal is detected using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Conclusion

The journey of indazole-based compounds from their early use as anti-inflammatory agents to their current prominence as highly targeted and effective cancer therapeutics is a testament to the power of medicinal chemistry. The versatility of the indazole scaffold continues to inspire the design and synthesis of novel drug candidates targeting a wide array of diseases. As our understanding of disease biology deepens, it is certain that the indazole core will remain a cornerstone of drug discovery for years to come.

References

- 1. Synthesis Routes and Detailed Analysis of 3-Methyl-6-nitro-1H-Indazole - LISKON [liskonchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. CN103319410A - Synthesis method of indazole compound - Google Patents [patents.google.com]

- 5. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. Vorolanib, sunitinib, and axitinib: A comparative study of vascular endothelial growth factor receptor inhibitors and their anti-angiogenic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. selleckchem.com [selleckchem.com]

- 11. researchgate.net [researchgate.net]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Safety and Antitumor Activity of the Multi-Targeted Pan-TRK, ROS1, and ALK Inhibitor Entrectinib (RXDX-101): Combined Results from Two Phase 1 Trials (ALKA-372-001 and STARTRK-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ClinPGx [clinpgx.org]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. researchgate.net [researchgate.net]

- 17. The ups and downs of DNA repair biomarkers for PARP inhibitor therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. youtube.com [youtube.com]

- 20. Overview of fundamental study of pazopanib in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. m.youtube.com [m.youtube.com]

- 23. rsc.org [rsc.org]

- 24. 3-Methyl-6-nitroindazole synthesis - chemicalbook [chemicalbook.com]

- 25. researchgate.net [researchgate.net]

- 26. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

1H-Indazole-Sulfonamide Scaffold: A Versatile Core for Kinase Inhibitor Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1H-indazole ring system, fused to a sulfonamide moiety, represents a privileged scaffold in medicinal chemistry, particularly in the discovery of potent and selective kinase inhibitors. This guide provides a comprehensive overview of the synthesis, biological activity, and therapeutic potential of 1H-indazole-sulfonamide derivatives as kinase inhibitors, drawing upon key findings from the scientific literature. While specific data on the unsubstituted "1H-Indazole-7-sulfonamide" is limited, this document will focus on the broader class of molecules and the structure-activity relationships (SAR) that govern their inhibitory profiles against various kinase targets.

Introduction to Kinase Inhibition and the Role of the Indazole-Sulfonamide Core

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This has made them one of the most important classes of drug targets. The 1H-indazole core is a bioisostere of purine, the natural ligand for the ATP-binding site of kinases, making it an excellent starting point for the design of kinase inhibitors.[1] When combined with a sulfonamide group, the resulting scaffold can engage in key hydrogen bonding interactions within the kinase active site, enhancing binding affinity and selectivity.[2][3] The sulfonamide moiety can act as a hydrogen bond donor and acceptor, contributing to the overall binding energy and influencing the orientation of the molecule within the ATP-binding pocket.[3]

Synthesis of 1H-Indazole-Sulfonamide Derivatives

The synthesis of 1H-indazole-sulfonamide derivatives typically involves a multi-step process. A general synthetic route often starts with a substituted nitroindazole, which is then functionalized with a sulfonyl chloride.

A representative synthetic scheme for a 1-substituted indazole-sulfonamide derivative is as follows:

-

N-Sulfonylation of Nitroindazole: A commercially available nitroindazole is treated with a sulfonyl chloride in the presence of a base, such as sodium hydride, in an appropriate solvent like N,N-dimethylformamide (DMF). This reaction typically yields the N-sulfonylated indazole.[2]

-

Reduction of the Nitro Group: The nitro group is then reduced to an amine. This can be achieved using various reducing agents, such as tin(II) chloride or catalytic hydrogenation.[2]

This versatile synthetic strategy allows for the introduction of a wide range of substituents on both the indazole ring and the phenylsulfonamide moiety, enabling the exploration of structure-activity relationships and the optimization of kinase inhibitory activity.

Kinase Targets and Inhibitory Profiles

Derivatives of the 1H-indazole-sulfonamide scaffold have been shown to inhibit a variety of protein kinases, demonstrating the versatility of this chemical core.

Polo-like Kinase 4 (PLK4)

Derivatives of N-(1H-indazol-6-yl)benzenesulfonamide have been identified as potent inhibitors of Polo-like Kinase 4 (PLK4), a key regulator of centriole duplication.[4] Overexpression of PLK4 is associated with several cancers. A lead compound from this series, K22, exhibited a remarkable IC50 of 0.1 nM against PLK4 and an IC50 of 1.3 µM in a cellular anti-proliferative assay against MCF-7 breast cancer cells.[4]

Leucine-Rich Repeat Kinase 2 (LRRK2)

While not a direct 1H-indazole-sulfonamide, structurally related 1H-pyrazole biaryl sulfonamides have been developed as inhibitors of the G2019S mutant of Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease.[3] This highlights the potential of the sulfonamide-bearing heterocyclic core to target kinases outside of the oncology space. The indazole core is a common pharmacophore in LRRK2 inhibitors.[3]

Mitogen-Activated Protein Kinase 1 (MAPK1/ERK2)

Molecular docking studies have suggested that 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole and its amino derivative have a strong binding affinity for the active site of MAPK1 (also known as ERK2).[2] This kinase is a critical component of the RAS-RAF-MEK-ERK signaling pathway, which is frequently hyperactivated in cancer.

Other Kinase Targets

The broader class of indazole derivatives has demonstrated inhibitory activity against a wide range of other kinases, including Fibroblast Growth Factor Receptor (FGFR), Glycogen Synthase Kinase-3 (GSK-3), and Extracellular Signal-Regulated Kinases 1/2 (ERK1/2).[1][5] This underscores the broad applicability of the indazole scaffold in kinase inhibitor design.

Quantitative Data on Kinase Inhibition

The following table summarizes the inhibitory activities of representative 1H-indazole-sulfonamide derivatives and related compounds against their respective kinase targets.

| Compound Class/Example | Kinase Target | IC50 | Cell-based Assay (Cell Line) | Cell-based IC50 | Reference |

| N-(1H-indazol-6-yl)benzenesulfonamide derivative (K22) | PLK4 | 0.1 nM | MCF-7 | 1.3 µM | [4] |

| 1H-Pyrazole Biaryl Sulfonamides | G2019S-LRRK2 | Potent inhibition observed | HEK293 | - | [3] |

| 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole | MAPK1 | Docking study, no IC50 | - | - | [2] |

Experimental Protocols

General Synthesis of 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole[2]

To a solution of 5-nitro-1H-indazole in dry N,N-dimethylformamide (DMF) at 0°C, sodium hydride (NaH) is added. The mixture is stirred for 30 minutes to form the sodium salt of 5-nitro-1H-indazole. Subsequently, 2-chloro-5-methoxybenzene-1-sulfonyl chloride is added, and the reaction is allowed to proceed at room temperature for 6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). The final product is purified by column chromatography.

PLK4 Kinase Assay[4]

The inhibitory activity against PLK4 can be determined using a variety of in vitro kinase assay formats. A common method involves the use of a recombinant PLK4 enzyme, a suitable substrate (e.g., a peptide or protein), and radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP). The assay measures the transfer of the radiolabeled phosphate group from ATP to the substrate in the presence of varying concentrations of the inhibitor. The amount of incorporated radioactivity is then quantified, and the IC50 value is calculated as the concentration of the inhibitor that reduces the kinase activity by 50%.

Cell Proliferation Assay (MTT Assay)[6]

The anti-proliferative activity of the compounds is often assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells (e.g., MCF-7) are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). After incubation, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is determined as the concentration of the compound that inhibits cell growth by 50% compared to untreated control cells.

Signaling Pathways and Experimental Workflows

General Kinase Inhibition Mechanism

The 1H-indazole-sulfonamide scaffold acts as an ATP-competitive inhibitor. It binds to the ATP-binding pocket of the kinase, preventing the binding of the natural substrate, ATP. This, in turn, blocks the phosphorylation of downstream substrate proteins, thereby inhibiting the signaling pathway.

Caption: ATP-competitive inhibition by 1H-indazole-sulfonamide.

Experimental Workflow for Kinase Inhibitor Evaluation

The evaluation of a potential kinase inhibitor follows a standardized workflow, from initial synthesis to in vivo testing.

Caption: Workflow for evaluating 1H-indazole-sulfonamide kinase inhibitors.

Conclusion

The 1H-indazole-sulfonamide scaffold is a highly promising and versatile core for the development of novel kinase inhibitors. Through targeted chemical modifications, derivatives of this scaffold have demonstrated potent and selective inhibition of various kinases implicated in cancer and other diseases. The synthetic accessibility and the ability to fine-tune the pharmacological properties through structural modifications make the 1H-indazole-sulfonamide a valuable platform for future drug discovery efforts. Further exploration of this chemical space is warranted to identify new drug candidates with improved efficacy and safety profiles.

References

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

The Indazole Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indazole scaffold, a bicyclic aromatic heterocycle, has emerged as a "privileged" structure in medicinal chemistry due to its remarkable versatility and ability to interact with a wide array of biological targets. Its unique electronic properties and synthetic tractability have led to the development of numerous therapeutic agents and clinical candidates. This technical guide provides a comprehensive overview of the indazole scaffold, focusing on its role in drug discovery, with detailed data, experimental protocols, and visualizations of key biological pathways and experimental workflows.

Core Concepts and Therapeutic Significance

Indazole, an isomer of benzimidazole, exists in three tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole, with the 1H tautomer being the most common and thermodynamically stable.[1] This structural diversity allows for fine-tuning of physicochemical properties and biological activity. The indazole nucleus is a key pharmacophore in a variety of approved drugs, demonstrating its broad therapeutic applicability across multiple disease areas, including oncology, inflammation, and infectious diseases.[2]

Quantitative Biological Data of Indazole Derivatives

The following tables summarize the in vitro biological activity of representative indazole-containing compounds against various molecular targets. This data is crucial for understanding structure-activity relationships (SAR) and for guiding the design of new and more potent derivatives.

Table 1: Indazole-Based Kinase Inhibitors

| Compound | Target Kinase | IC50 / Ki (nM) | Reference |

| Pazopanib | VEGFR-2 | 30 | [3] |

| Axitinib | PLK4 | 41.3 | [4] |

| CFI-400945 | PLK4 | 2.8 | [5] |

| Compound C05 | PLK4 | < 0.1 | [6] |

| Compound K22 | PLK4 | 0.1 | [5] |

| Compound 14i | PLK4 | 11.2 | [4] |

| Compound 6i | VEGFR-2 | 24.5 | [7] |

| Entrectinib | ALK | 12 | [8] |

Table 2: Anti-proliferative Activity of Indazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 2f | 4T1 (Breast Cancer) | 0.23 | [9][10] |

| Compound 2f | HepG2 (Liver Cancer) | 0.80 | [11] |

| Compound 2f | MCF-7 (Breast Cancer) | 0.34 | [11] |

| Compound 6o | K562 (Leukemia) | 5.15 | [8][12] |

| Compound 5k | Hep-G2 (Liver Cancer) | 3.32 | [8] |

| Compound C05 | IMR-32 (Neuroblastoma) | 0.948 | [6] |

| Compound C05 | MCF-7 (Breast Cancer) | 0.979 | [6] |

| Compound C05 | H460 (Lung Cancer) | 1.679 | [6] |

| Compound 14a | MDA-MB-231 (Breast Cancer) | 6.2 | [4] |

| Compound 14a | MDA-MB-468 (Breast Cancer) | 8.7 | [4] |

Key Signaling Pathways and Experimental Workflows

Visualizing complex biological and experimental processes is essential for a clear understanding of the mechanisms of action and the drug discovery process. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

Signaling Pathway of Pazopanib

Pazopanib is a multi-targeted tyrosine kinase inhibitor that primarily targets VEGFR, PDGFR, and c-Kit, thereby inhibiting angiogenesis and tumor cell proliferation.[13][14]

High-Throughput Screening Workflow for Kinase Inhibitors

The discovery of novel kinase inhibitors often begins with a high-throughput screening (HTS) campaign to identify initial "hits" from large compound libraries.[15][16][17]

Detailed Experimental Protocols

To ensure the reproducibility and rigor of scientific findings, detailed experimental protocols are paramount. Below are representative methodologies for the synthesis and biological evaluation of indazole derivatives.

Synthesis of Pazopanib Hydrochloride

Pazopanib is a potent and selective multi-targeted receptor tyrosine kinase inhibitor. Several synthetic routes have been reported. A common approach involves the key intermediate N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine.[1]

Step 1: Synthesis of 2,3-dimethyl-2H-indazol-6-amine

-

To a solution of 3-methyl-6-nitro-1H-indazole in a suitable solvent (e.g., acetone), add a methylating agent such as trimethyloxonium tetrafluoroborate.

-

Stir the reaction mixture at room temperature until the methylation is complete, as monitored by TLC.

-

Isolate the methylated product, 2,3-dimethyl-6-nitro-2H-indazole.

-

Reduce the nitro group to an amine using a reducing agent like Raney nickel or iron powder in an acidic medium.[18]

-

Purify the resulting 2,3-dimethyl-2H-indazol-6-amine by crystallization or column chromatography.

Step 2: Synthesis of N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine

-

React 2,3-dimethyl-2H-indazol-6-amine with 2,4-dichloropyrimidine in the presence of a base such as sodium bicarbonate or triethylamine in a solvent like ethanol or DMSO.[1]

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Upon completion, cool the reaction mixture and isolate the product by filtration.

-

Purify the product by recrystallization.

Step 3: Synthesis of Pazopanib Hydrochloride

-

Couple N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine with 5-amino-2-methylbenzenesulfonamide in a suitable solvent like isopropyl alcohol or N,N-dimethylformamide.[18][19]

-

Add a catalytic amount of hydrochloric acid and heat the reaction mixture.[19]

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to allow for the precipitation of pazopanib hydrochloride.

-

Collect the solid by filtration, wash with a suitable solvent (e.g., ethanol), and dry to obtain the final product.[19]

In Vitro VEGFR-2 Kinase Inhibition Assay

This assay is used to determine the potency of compounds in inhibiting the enzymatic activity of VEGFR-2.[2][20]

-

Reagents and Materials: Recombinant human VEGFR-2 kinase, a suitable substrate (e.g., Poly-Glu,Tyr 4:1), ATP, kinase buffer, test compounds, and a detection reagent (e.g., Kinase-Glo™).[2][20]

-

Procedure: a. Prepare serial dilutions of the test indazole compounds in DMSO. b. In a 96- or 384-well plate, add the kinase buffer, the substrate, and ATP. c. Add the test compounds to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls. d. Initiate the kinase reaction by adding the VEGFR-2 enzyme to all wells except the negative control. e. Incubate the plate at 30°C for a specified time (e.g., 45 minutes).[2][20] f. Stop the reaction and measure the remaining ATP using a luminescent detection reagent. g. The luminescence signal is inversely proportional to the kinase activity. h. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[8]

-

Cell Culture: Plate cancer cells (e.g., 4T1, MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.[9]

-

Compound Treatment: Treat the cells with various concentrations of the indazole derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][21][22]

-

Cell Treatment: Treat cells with the indazole compound at various concentrations for a specified time.

-

Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.[22]

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[22]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-FITC negative, PI negative.

-

Early apoptotic cells: Annexin V-FITC positive, PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

-

-

Data Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Conclusion

The indazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its proven success in marketed drugs and the continuous discovery of new derivatives with potent and selective biological activities underscore its importance. This technical guide has provided a snapshot of the current landscape, highlighting the quantitative aspects of indazole-based drug action, the experimental methodologies used in their discovery and evaluation, and the complex biological pathways they modulate. It is anticipated that further exploration of the chemical space around the indazole nucleus will lead to the development of novel and improved therapies for a wide range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of ( E )-4-(3-arylvinyl-1 H -indazol-6-yl)pyrimidin-2-amine derivatives as PLK4 inhibitors for the treatment of br ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA02518A [pubs.rsc.org]

- 5. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. bellbrooklabs.com [bellbrooklabs.com]

- 12. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]

- 14. PharmGKB summary: pazopanib pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A High-Throughput Screening Triage Workflow to Authenticate a Novel Series of PFKFB3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. WO2014097152A1 - Process for the preparation of pazopanib or salts thereof - Google Patents [patents.google.com]

- 19. WO2021162647A1 - A novel process for preparation of pazopanib hydrochloride - Google Patents [patents.google.com]

- 20. bpsbioscience.com [bpsbioscience.com]

- 21. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 22. Apoptosis Protocols | USF Health [health.usf.edu]

The Unfolding Therapeutic Potential of 1H-Indazole-7-sulfonamide Derivatives: A Technical Guide

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the known derivatives of 1H-indazole-7-sulfonamide, their synthesis, and their diverse biological functions. This document consolidates key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways to facilitate further research and development in this promising area of medicinal chemistry.

The 1H-indazole scaffold is a privileged structure in drug discovery, known to be a core component of numerous biologically active compounds. When functionalized with a sulfonamide group at the 7-position, these derivatives exhibit a range of pharmacological activities, with a notable emphasis on cell cycle inhibition and potential as anti-cancer agents.

Quantitative Data Summary

The following table summarizes the biological activity of key this compound derivatives, providing a comparative overview of their potency.

| Compound ID | Derivative Name | Target | Assay | IC50 (µM) | Cell Line | Reference |

| 1 | 4-methoxy-N-(3-chloro-1H-indazol-7-yl)benzenesulfonamide | Cell Cycle | Antiproliferative | 0.44 | L1210 murine leukemia | [1][2][3] |

Key Derivatives and Their Functions

Cell Cycle Inhibitors

A significant area of investigation for this compound derivatives has been their role as inhibitors of the cell cycle, a fundamental process in cancer progression.

4-methoxy-N-(3-chloro-1H-indazol-7-yl)benzenesulfonamide (Compound 1) has been identified as a potent antiproliferative agent. Studies have demonstrated its ability to inhibit the growth of L1210 murine leukemia cells with a half-maximal inhibitory concentration (IC50) of 0.44 µM[1][2][3]. This activity highlights the potential of this scaffold in the development of novel chemotherapeutic agents. The mechanism of action is believed to be through the disruption of the normal cell cycle progression.

While research on N-(1H-indazol-6 -yl)benzenesulfonamide derivatives as Polo-like kinase 4 (PLK4) inhibitors is more extensively documented, the findings provide a valuable framework for investigating 7-substituted analogs. PLK4 is a crucial regulator of centriole duplication and its inhibition can lead to mitotic arrest and apoptosis in cancer cells. The signaling pathway of PLK4 is intricate, involving downstream effectors that regulate cell cycle checkpoints.

Experimental Protocols

Synthesis of N-(1H-Indazol-7-yl)sulfonamide Derivatives

The synthesis of N-(1H-Indazol-7-yl)sulfonamide derivatives generally involves the sulfonylation of a 7-amino-1H-indazole precursor. The following is a general protocol adapted from the synthesis of related compounds[4].

Step 1: Synthesis of 7-Amino-1H-indazole

The synthesis of the key intermediate, 7-amino-1H-indazole, can be achieved from 7-nitro-1H-indazole through reduction.

-

Materials: 7-nitro-1H-indazole, Anhydrous SnCl₂, Absolute ethanol, 5% aqueous potassium bicarbonate, Ethyl acetate, Magnesium sulfate.

-

Procedure:

-

A mixture of 7-nitro-1H-indazole and anhydrous SnCl₂ in absolute ethanol is heated at reflux for 6 hours.

-

After cooling, the pH of the solution is adjusted to 7-8 with 5% aqueous potassium bicarbonate.

-

The mixture is extracted with ethyl acetate.

-

The organic phase is washed with brine and dried over magnesium sulfate.

-

The solvent is removed under vacuum to yield 7-amino-1H-indazole.

-

Step 2: Sulfonylation of 7-Amino-1H-indazole

-

Materials: 7-amino-1H-indazole, appropriate benzenesulfonyl chloride (e.g., 4-methoxybenzenesulfonyl chloride), Pyridine.

-

Procedure:

-

The 7-amino-1H-indazole is dissolved in pyridine.

-

The desired benzenesulfonyl chloride is added to the solution.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The mixture is concentrated under vacuum.

-

The resulting residue is purified by flash chromatography to yield the final N-(1H-indazol-7-yl)sulfonamide derivative.

-

Biological Assays

Antiproliferative / Cell Cycle Inhibition Assay

This protocol outlines a general method for assessing the antiproliferative activity of the synthesized compounds.

-

Cell Culture: L1210 murine leukemia cells are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Assay Procedure:

-

Cells are seeded in 96-well plates at a suitable density.

-

After 24 hours, the cells are treated with various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.

-

The plates are incubated for a further 48-72 hours.

-

Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting.

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

-

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

Experimental workflow for the synthesis and biological evaluation of this compound derivatives.

Simplified signaling pathway of PLK4 and its potential inhibition by this compound derivatives.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. The demonstrated activity of derivatives as cell cycle inhibitors warrants further investigation into their specific molecular targets and mechanisms of action. Future research should focus on expanding the library of these derivatives to establish a comprehensive structure-activity relationship (SAR). Furthermore, exploring their efficacy in a broader range of cancer cell lines and in vivo models will be crucial in advancing these compounds towards clinical applications. The detailed protocols and summarized data within this guide are intended to serve as a valuable resource to accelerate these research endeavors.

References

- 1. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of N-(7-indazolyl)benzenesulfonamide derivatives as potent cell cycle inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. N-(3-Chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Availability and Technical Profile of 1H-Indazole-7-sulfonamide

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

1H-Indazole-7-sulfonamide is a heterocyclic compound of interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its commercial availability, potential synthetic routes, and plausible biological relevance based on the activities of structurally related molecules. The information is intended to support researchers, scientists, and drug development professionals in sourcing and utilizing this compound for their research endeavors.

Commercial Availability and Suppliers

This compound, identified by CAS number 160975-45-1, is available from various chemical suppliers. While a comprehensive price comparison is subject to fluctuation based on quantity and purity, the following table summarizes publicly available information from chemical marketplaces. Researchers are advised to contact the suppliers directly for up-to-date pricing and availability.

| Supplier Platform | CAS Number | Molecular Formula | Molecular Weight | Notes |

| ChemicalBook[1] | 160975-45-1 | C₇H₇N₃O₂S | 197.21 g/mol | Lists the compound and provides basic chemical information.[1] |

| Guidechem[2] | 160975-45-1 | C₇H₇N₃O₂S | 197.21 g/mol | Provides chemical properties and a Safety Data Sheet (SDS).[2][3] |

Note: The listed platforms are chemical marketplaces and the actual supplier may vary. Purity and pricing information should be confirmed with the specific supplier.

Synthesis and Experimental Protocols

Hypothetical Synthetic Protocol:

This protocol is a generalized procedure and may require optimization.

Objective: To synthesize this compound from 1H-indazole.

Materials:

-

1H-Indazole

-

Chlorosulfonic acid

-

Thionyl chloride

-

Ammonia (aqueous solution)

-

Dichloromethane (DCM)

-

Sodium bicarbonate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

Chlorosulfonation of 1H-Indazole:

-

In a fume hood, cool a flask containing chlorosulfonic acid to 0°C in an ice bath.

-

Slowly add 1H-indazole to the cooled chlorosulfonic acid with constant stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully pour the mixture onto crushed ice.

-

The resulting precipitate, 1H-indazole-7-sulfonyl chloride, is collected by filtration, washed with cold water, and dried.

-

-

Ammonolysis of 1H-Indazole-7-sulfonyl chloride:

-

Dissolve the dried 1H-indazole-7-sulfonyl chloride in a suitable organic solvent such as dichloromethane.

-

Cool the solution to 0°C.

-

Slowly add an excess of concentrated aqueous ammonia solution to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction by TLC.

-

After the reaction is complete, separate the organic layer.

-

Wash the organic layer with water and then with a saturated solution of sodium bicarbonate.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude this compound by column chromatography on silica gel, using a mixture of ethyl acetate and hexanes as the eluent.

-

Collect the fractions containing the desired product and evaporate the solvent to yield pure this compound.

-

Characterization: The structure and purity of the synthesized compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Activity and Signaling Pathways

There is currently a lack of specific studies detailing the biological activity and mechanism of action of this compound. However, the broader class of indazole-sulfonamide derivatives has been investigated for various therapeutic applications, offering insights into its potential biological roles.

Indazole-containing compounds are known to exhibit a wide range of pharmacological activities, including anti-cancer, anti-bacterial, and anti-inflammatory properties.[4] For instance, certain indazole-based sulfonamides have been synthesized and shown to have a strong affinity for Mitogen-Activated Protein Kinase 1 (MAPK1), suggesting their potential as cancer treatments.[4] Other indazole derivatives have been explored as inhibitors of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.

The sulfonamide moiety itself is a well-established pharmacophore. Sulfonamides are known to act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. This mechanism is the basis for their antibacterial activity.

Given these precedents, it is plausible that this compound could exhibit activity as a kinase inhibitor or an antibacterial agent. Further research is required to elucidate its specific biological targets and signaling pathways.

Visualizations

To aid in the understanding of the concepts discussed, the following diagrams have been generated using the DOT language.

References

Methodological & Application

Application Notes: Synthesis Protocol for 1H-Indazole-7-sulfonamide from 2-fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed synthetic protocol for the multi-step synthesis of 1H-Indazole-7-sulfonamide, a valuable building block in medicinal chemistry, starting from commercially available 2-fluorobenzonitrile. The protocol is designed to be a comprehensive guide for researchers in organic synthesis and drug discovery.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The 1H-indazole scaffold is a key component in numerous approved drugs and clinical candidates. The introduction of a sulfonamide group at the 7-position of the indazole ring can significantly influence the molecule's physicochemical properties and biological activity. This protocol outlines a feasible synthetic route to access this compound, a key intermediate for the development of novel therapeutics.

Overall Synthetic Scheme

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 3-amino-1H-indazole

This step involves the formation of the indazole ring through the reaction of 2-fluorobenzonitrile with hydrazine hydrate. This reaction proceeds via a nucleophilic aromatic substitution followed by cyclization.[1][2]

Reaction:

Figure 2: Synthesis of 3-amino-1H-indazole.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) | Stoichiometric Ratio |

| 2-fluorobenzonitrile | 121.11 | 10.0 | 82.57 | 1.0 |

| Hydrazine hydrate (80%) | 50.06 | 25.8 | 412.8 | 5.0 |

| n-Butanol | - | 100 mL | - | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluorobenzonitrile (10.0 g, 82.57 mmol) and n-butanol (100 mL).

-

Stir the mixture at room temperature to dissolve the starting material.

-

Add hydrazine hydrate (80%, 25.8 g, 412.8 mmol) to the solution.

-

Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 20-30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Add water (100 mL) to the residue and stir for 30 minutes.

-

Collect the precipitated solid by vacuum filtration, wash with cold water (2 x 20 mL), and dry under vacuum to afford 3-amino-1H-indazole as a solid.

Expected Yield: 85-95%

Step 2: Synthesis of 1H-indazole (Deamination)

This step involves the removal of the amino group from 3-amino-1H-indazole via diazotization followed by reduction.

Reaction:

Figure 3: Deamination of 3-amino-1H-indazole.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) | Stoichiometric Ratio |

| 3-amino-1H-indazole | 133.15 | 10.0 | 75.10 | 1.0 |

| Sodium nitrite | 69.00 | 5.70 | 82.61 | 1.1 |

| Hydrochloric acid (conc.) | 36.46 | 25 mL | - | - |

| Hypophosphorous acid (50%) | 66.00 | 50 mL | - | - |

Procedure:

-

In a 500 mL beaker, dissolve 3-amino-1H-indazole (10.0 g, 75.10 mmol) in concentrated hydrochloric acid (25 mL) and water (50 mL).

-

Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

-

Slowly add a solution of sodium nitrite (5.70 g, 82.61 mmol) in water (20 mL) dropwise, keeping the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

In a separate flask, cool hypophosphorous acid (50%, 50 mL) to 0 °C.

-

Slowly add the cold diazonium salt solution to the cold hypophosphorous acid with vigorous stirring.

-

Allow the mixture to stand at 0-5 °C for 1 hour, then let it warm to room temperature and stir overnight.

-

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give 1H-indazole.

Expected Yield: 60-70%

Step 3: Synthesis of 7-nitro-1H-indazole

This step involves the regioselective nitration of 1H-indazole at the 7-position.

Reaction:

Figure 4: Nitration of 1H-indazole.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mL) |

| 1H-indazole | 118.14 | 5.0 g |

| Sulfuric acid (conc.) | 98.08 | 25 mL |

| Nitric acid (fuming) | 63.01 | 5 mL |

Procedure:

-

In a 100 mL round-bottom flask, cool concentrated sulfuric acid (25 mL) to 0 °C in an ice bath.

-

Slowly add 1H-indazole (5.0 g) to the cold sulfuric acid with stirring, ensuring the temperature does not rise above 10 °C.

-

Once the indazole has dissolved, cool the mixture back to 0 °C.

-

Slowly add fuming nitric acid (5 mL) dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour.

-

Carefully pour the reaction mixture onto crushed ice (100 g).

-